![molecular formula C13H21NO4 B1282538 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid CAS No. 109523-16-2](/img/structure/B1282538.png)

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

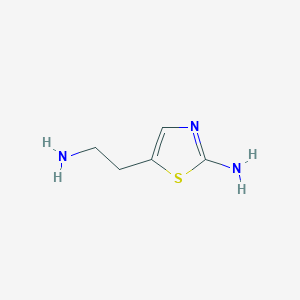

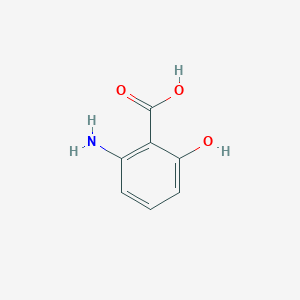

The compound 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a derivative of azabicycloalkane amino acids, which are known as rigid dipeptide mimetics. These compounds are valuable in peptide-based drug discovery due to their constrained structures that can influence biological activity and stability .

Synthesis Analysis

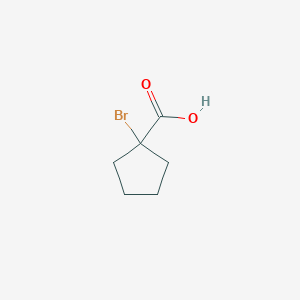

The synthesis of related azabicycloalkane carboxylic acids has been achieved through various methods. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was developed by adjusting reaction conditions to obtain either cis or trans acids, followed by optical resolution using diastereomeric salt formation or chromatography on a chiral stationary phase . Another synthesis approach for a similar compound, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, involved controlling the stereoselectivity of a cyclopropanation step .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. For example, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined and found to have a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . Similarly, the chiral version of this compound was characterized and its crystal structure was resolved, confirming the bicyclo[2.2.2]octane structure comprised of lactone and piperidine groups .

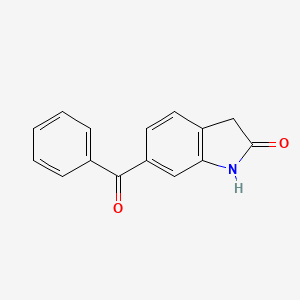

Chemical Reactions Analysis

The azabicycloalkane carboxylic acids undergo various chemical reactions, including intramolecular lactonization, which is a key step in the synthesis of cyclic amino acid esters . Additionally, the synthesis of these compounds often involves steps such as Michael addition and hydrogenolysis, as seen in the efficient synthesis of diastereomers of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane .

Physical and Chemical Properties Analysis

The physical properties such as crystal structure and density have been reported for some of the synthesized compounds. For instance, the crystal of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was found to be monoclinic with specific dimensions and density . The chiral compound of similar structure was determined to be orthorhombic and noncentrosymmetric . These properties are crucial for understanding the behavior of these compounds in different environments and their potential applications in drug design.

Scientific Research Applications

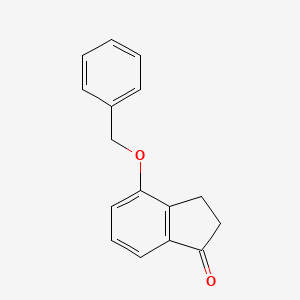

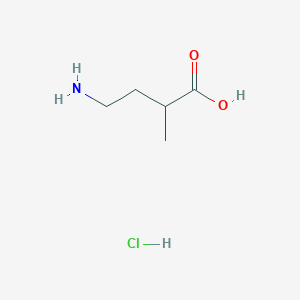

- Scientific Field: Organic Chemistry

- Application : This compound is a spirocyclic building block . Spirocyclic compounds are used in the synthesis of various biologically active compounds, particularly tri- and tetracyclic sesqui- and diterpenes .

- Method of Application : The synthesis of this compound involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .

- Results or Outcomes : The synthesis of this compound provides a new area of chemical space with straightforward functional handles for further diversification .

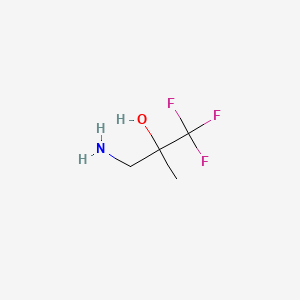

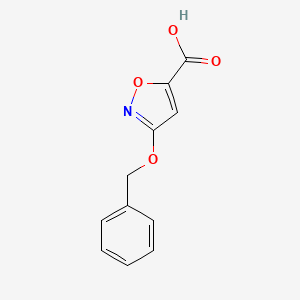

- Scientific Field: Drug Discovery

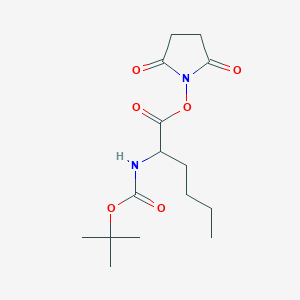

- Application : This compound can be used as a building block in the synthesis of novel azaspiro[3.4]octanes, which are multifunctional modules in drug discovery .

- Method of Application : The synthesis of these novel azaspiro[3.4]octanes involves the use of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid as a starting material .

- Results or Outcomes : The synthesis of these novel azaspiro[3.4]octanes provides a new area of chemical space with straightforward functional handles for further diversification .

-

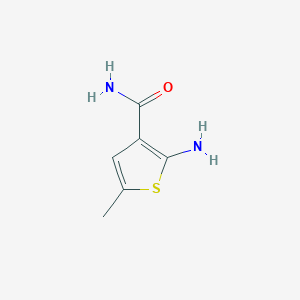

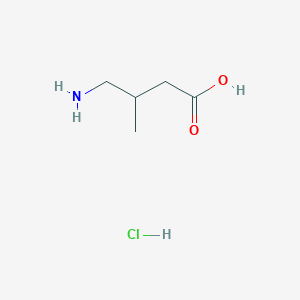

Scientific Field: Organic Chemistry

- Application : This compound can be used as a building block in the synthesis of novel 2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid .

- Method of Application : The synthesis of these novel compounds involves the use of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid as a starting material .

- Results or Outcomes : The synthesis of these novel compounds provides a new area of chemical space with straightforward functional handles for further diversification .

-

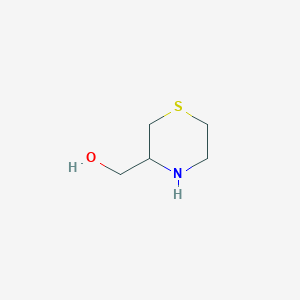

Scientific Field: Drug Discovery

- Application : This compound can be used as a building block in the synthesis of novel 2-(tert-Butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide .

- Method of Application : The synthesis of these novel compounds involves the use of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid as a starting material .

- Results or Outcomes : The synthesis of these novel compounds provides a new area of chemical space with straightforward functional handles for further diversification .

Future Directions

properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-6-4-8(5-7-9)10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRWAYWNXBSUFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one](/img/structure/B1282476.png)